REACTION_CXSMILES
|
C([C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([C:13]([F:16])([F:15])[F:14])[CH:4]=1)=C.C[N+]1([O-])[CH2:23][CH2:22][O:21]CC1.S(=O)(O)[O-:26].[Na+]>O1CCCC1.O.[Os](=O)(=O)(=O)=O>[F:14][C:13]([F:16])([F:15])[C:5]1[CH:4]=[C:3]([CH:22]([OH:21])[CH2:23][OH:26])[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=1 |f:2.3|
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
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C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
catalyst
|
Smiles
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[Os](=O)(=O)(=O)=O
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic fractions were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)C(CO)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |